molecular formula C24H22ClFN4O2 B2383242 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide CAS No. 1189952-02-0

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide

Cat. No.: B2383242
CAS No.: 1189952-02-0
M. Wt: 452.91
InChI Key: AEGBWVCZYFKMLV-UHFFFAOYSA-N
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Description

The compound “2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is similar to other compounds that have been studied for their potential as inhibitors of certain pathways in cancer cells .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These techniques provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies often involve examining the reactivity of the compound under various conditions and with different reagents.


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR spectroscopy . This provides information about the compound’s chemical structure and its behavior in solution.

Mechanism of Action

While the exact mechanism of action for this specific compound is not known, similar compounds have been found to inhibit mutant EGFR/BRAF pathways, which are over-activated in several malignancies . This suggests that the compound could potentially have applications in cancer treatment.

Future Directions

The development of new compounds with similar structures is an active area of research, particularly in the field of cancer treatment . Future work could involve further optimization of the compound’s structure to improve its potency and selectivity, as well as comprehensive preclinical and clinical testing to evaluate its safety and efficacy.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O2/c25-19-8-4-1-5-15(19)12-29-14-27-22-18-11-16(26)9-10-20(18)30(23(22)24(29)32)13-21(31)28-17-6-2-3-7-17/h1,4-5,8-11,14,17H,2-3,6-7,12-13H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGBWVCZYFKMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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